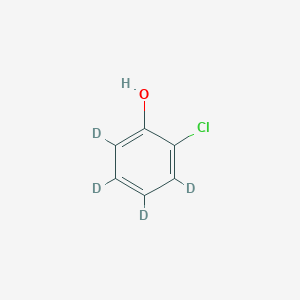![molecular formula C23H32N4O8 B165364 [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate CAS No. 137057-43-3](/img/structure/B165364.png)
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, also known as BuMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BuMA is a derivative of adenosine, a nucleoside that is involved in various physiological processes in the body.
作用机制
The mechanism of action of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is not fully understood, but it is believed to involve the activation of adenosine receptors in the body. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including the regulation of blood flow, inflammation, and apoptosis. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is believed to activate the A2A adenosine receptor, which has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to have various biochemical and physiological effects in the body. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation, such as ribonucleotide reductase and thymidylate synthase. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells.
In addition to its anti-cancer effects, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to have cardiovascular effects. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to improve blood flow and reduce inflammation in animal models of cardiovascular diseases. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to reduce blood pressure in hypertensive animal models.
实验室实验的优点和局限性
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has several advantages for lab experiments. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a potent inhibitor of cancer cell proliferation, making it a valuable tool for studying cancer biology. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is also a selective activator of the A2A adenosine receptor, making it a valuable tool for studying adenosine receptor signaling.
However, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate also has some limitations for lab experiments. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a complex molecule that requires expertise in organic chemistry for synthesis. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate research. One area of research is the development of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate derivatives with improved pharmacological properties. Another area of research is the identification of new therapeutic applications for [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, such as in the treatment of autoimmune diseases and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate and its potential applications in cancer and cardiovascular diseases.
Conclusion:
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, or [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to have anti-cancer and cardiovascular effects, and has potential applications in the treatment of various diseases. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate research is an exciting area of research with many future directions.
合成方法
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate can be synthesized through a multi-step process involving the protection and deprotection of various functional groups. The synthesis of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate involves the protection of the hydroxyl group of adenosine with butanoyl chloride, followed by the protection of the 5'-hydroxyl group with 4,4'-dimethoxytrityl chloride. The resulting intermediate is then treated with butyric anhydride to form [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate. The synthesis of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is a complex process that requires expertise in organic chemistry.
科学研究应用
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been studied extensively for its potential therapeutic applications. One of the most promising applications of [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate is in the treatment of cancer. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer, [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has also been studied for its potential applications in cardiovascular diseases, such as ischemic heart disease and hypertension. [(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate has been shown to improve blood flow and reduce inflammation in animal models of cardiovascular diseases.
属性
CAS 编号 |
137057-43-3 |
|---|---|
产品名称 |
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate |
分子式 |
C23H32N4O8 |
分子量 |
492.5 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C23H32N4O8/c1-5-8-15(28)32-11-14-19(34-16(29)9-6-2)20(35-17(30)10-7-3)23(33-14)27-13-26-18-21(27)24-12-25-22(18)31-4/h12-14,19-20,23H,5-11H2,1-4H3/t14-,19-,20+,23-/m1/s1 |
InChI 键 |
RLXWNXSONLCZDP-PRLVQNESSA-N |
手性 SMILES |
CCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
SMILES |
CCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
规范 SMILES |
CCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCC)OC(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




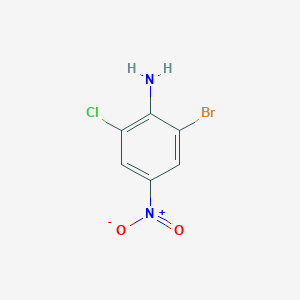

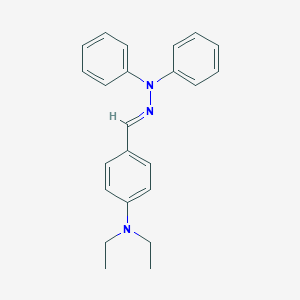
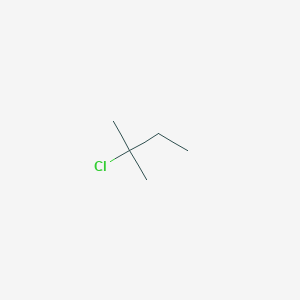
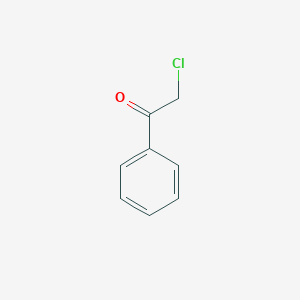
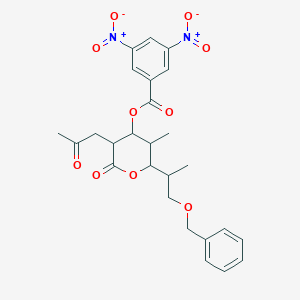
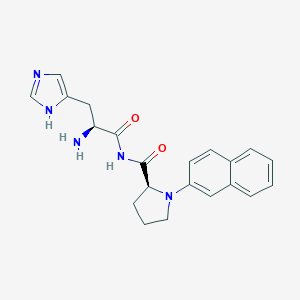
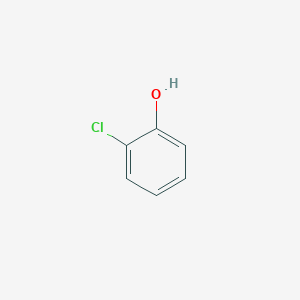
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
